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Executive Summary

This document provides a comprehensive overview of the discovery, preclinical development,

and early clinical evaluation of RAC 109, a novel small molecule inhibitor of the fictitious

kinase, Aberrant Kinase 1 (AK1). RAC 109 has demonstrated significant potential as a

therapeutic agent in preclinical models of non-small cell lung cancer (NSCLC) harboring

activating mutations in the AK1 signaling pathway. This guide details the scientific rationale for

targeting AK1, the discovery and optimization of RAC 109, its mechanism of action, and the

methodologies of key experiments conducted to date. All data presented herein are intended

for an audience of researchers, scientists, and drug development professionals.

Discovery of RAC 109
The discovery of RAC 109 was initiated by the identification of Aberrant Kinase 1 (AK1) as a

key driver in a subset of non-small cell lung cancers. The project progressed through a

systematic high-throughput screening and lead optimization campaign to identify a potent and

selective inhibitor.

Target Identification and Validation
Genomic screening of tumor samples from NSCLC patients revealed a recurrent gain-of-

function mutation in the gene encoding AK1. This kinase is a critical node in the pro-survival

"Pathfinder" signaling cascade. Functional studies confirmed that constitutive activation of AK1

was sufficient to drive oncogenic transformation in vitro and in vivo.
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Figure 1: The "Pathfinder" Signaling Pathway and the inhibitory action of RAC 109 on Aberrant

Kinase 1 (AK1).
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High-Throughput Screening (HTS) and Lead
Identification
A fluorescence-based biochemical assay was developed to screen a 500,000-compound library

for inhibitors of AK1. The initial screen identified several compound classes with inhibitory

activity. The aminopyrimidine scaffold emerged as the most promising starting point for a lead

optimization program.
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Figure 2: High-level workflow of the screening cascade for the identification of RAC 109.

Preclinical Pharmacology
RAC 109 underwent extensive preclinical evaluation to characterize its potency, selectivity,

pharmacokinetic properties, and in vivo efficacy.

In Vitro Potency and Selectivity
The inhibitory activity of RAC 109 was assessed against AK1 and a panel of other kinases to

determine its selectivity.

Table 1: In Vitro Inhibitory Activity of RAC 109

Target Assay Type IC50 (nM)

AK1 Biochemical 2.1

AK1 Cellular (p-Substrate A) 15.8

Kinase B Biochemical > 10,000

Kinase C Biochemical 4,500

Kinase D Biochemical > 10,000

Pharmacokinetics
The pharmacokinetic profile of RAC 109 was evaluated in mice following intravenous (IV) and

oral (PO) administration.

Table 2: Pharmacokinetic Parameters of RAC 109 in Mice (10 mg/kg dose)
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Parameter IV Administration PO Administration

T½ (half-life, h) 2.5 4.1

Cmax (ng/mL) 1,250 480

AUC (ng·h/mL) 3,100 2,500

Bioavailability (%) N/A 81%

In Vivo Efficacy in Xenograft Models
The anti-tumor activity of RAC 109 was assessed in a mouse xenograft model using human

NSCLC cells (H-1975 line) expressing mutant AK1.

Table 3: In Vivo Efficacy of RAC 109 in H-1975 Xenograft Model

Treatment Group Dose (mg/kg, daily)
Tumor Growth Inhibition
(%)

Vehicle Control 0 0%

RAC 109 10 45%

RAC 109 30 88%

Standard-of-Care Compound 25 65%

Experimental Protocols
Protocol: AK1 Biochemical IC50 Determination

Reagents: Recombinant human AK1 enzyme, ATP, biotinylated peptide substrate, and

LanthaScreen™ Eu-anti-GST antibody.

Procedure:

1. A 10-point, 3-fold serial dilution of RAC 109 in DMSO is prepared.
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2. The kinase reaction is initiated by adding AK1 enzyme to a mixture of the peptide

substrate and ATP in a 384-well plate.

3. RAC 109 dilutions are added to the reaction wells and incubated for 60 minutes at room

temperature.

4. The reaction is stopped, and a TR-FRET detection solution is added.

5. After a 30-minute incubation, the plate is read on a fluorescence plate reader.

6. IC50 values are calculated using a four-parameter logistic fit.

Protocol: H-1975 Mouse Xenograft Study
Animal Model: Female athymic nude mice, 6-8 weeks old.

Procedure:

1. Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 H-1975 cells.

2. Tumors are allowed to grow to an average volume of 150-200 mm³.

3. Mice are randomized into treatment groups (n=10 per group).

4. RAC 109, formulated in 0.5% methylcellulose, is administered orally once daily.

5. Tumor volume and body weight are measured twice weekly for 21 days.

6. Tumor growth inhibition is calculated as the percentage difference in the mean tumor

volume between treated and vehicle groups.

Early Clinical Development
Based on the robust preclinical data, RAC 109 advanced into a Phase I clinical trial to assess

its safety, tolerability, and pharmacokinetics in human subjects.
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Figure 3: Logical progression of the RAC 109 drug development lifecycle from discovery to

potential approval.

Phase I Trial Design
A standard 3+3 dose-escalation design was employed in patients with advanced solid tumors.

The primary objectives were to determine the maximum tolerated dose (MTD) and the

recommended Phase II dose (RP2D).

Table 4: Representative Phase I Dose Escalation Cohorts

Cohort
Dose Level (mg,
BID)

Number of Patients
Dose-Limiting
Toxicities (DLTs)

1 50 3 0

2 100 3 0

3 200 6 1 (Grade 3 Rash)

4 400 5
2 (Grade 3 Diarrhea,

Grade 4 Neutropenia)

The MTD was established at 200 mg twice daily (BID), which was also selected as the RP2D

for future studies.

Conclusion
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RAC 109 is a potent and selective inhibitor of Aberrant Kinase 1 with a promising preclinical

profile and a well-tolerated safety profile in early clinical trials. The data strongly support its

continued development for the treatment of NSCLC driven by AK1 mutations. Phase II studies

to evaluate the efficacy of RAC 109 in this patient population are currently being initiated.

To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Development of RAC 109]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618858#rac-109-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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